5-Bromo-3-methyl-1,2,4-thiadiazole
Overview
Description
5-Bromo-3-methyl-1,2,4-thiadiazole is an organic compound with the molecular formula C3H3BrN2S. It is characterized by a thiadiazole ring substituted with a bromine atom at the 5-position and a methyl group at the 3-position . This compound appears as a white crystalline powder and is soluble in common organic solvents .
Mechanism of Action
Target of Action
It’s worth noting that thiadiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It’s known that the compound can act as a ligand, forming coordination compounds with metal ions, which can be used in catalytic reactions and materials science .
Biochemical Pathways
Given the diverse biological activities of thiadiazole derivatives, it’s likely that multiple pathways are affected .
Result of Action
Thiadiazole derivatives have been found to exhibit diverse biological activities, suggesting a range of potential molecular and cellular effects .
Action Environment
It’s known that the compound should be stored in a dry, cool place, away from fire and flammable materials .
Biochemical Analysis
Biochemical Properties
5-Bromo-3-methyl-1,2,4-thiadiazole plays a crucial role in several biochemical reactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, this compound can act as an inhibitor of certain enzymes, thereby modulating their activity. This compound has shown potential in inhibiting enzymes involved in DNA replication and repair, which can be beneficial in anticancer therapies . Additionally, this compound interacts with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . Furthermore, it can alter gene expression patterns, leading to changes in the production of key metabolic enzymes and other proteins essential for cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. This compound exhibits stability under various experimental conditions, although it may undergo degradation over extended periods . Long-term exposure to this compound has been shown to result in sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity . These effects are particularly relevant in in vitro and in vivo studies, where the compound’s stability and degradation kinetics can influence experimental outcomes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, this compound may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage regimen to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . This compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall metabolic homeostasis. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions.
Preparation Methods
The synthesis of 5-Bromo-3-methyl-1,2,4-thiadiazole typically involves the reaction of 2-methyl-1,3-thiazole with a brominating agent. The general synthetic route includes:
Reaction with Brominating Agent: 2-Methyl-1,3-thiazole is reacted with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 5-position.
Cyclization: The intermediate product undergoes cyclization to form the thiadiazole ring.
Purification: The final product is purified through recrystallization or chromatography to obtain pure this compound.
Chemical Reactions Analysis
5-Bromo-3-methyl-1,2,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of a catalyst to form more complex structures.
Scientific Research Applications
5-Bromo-3-methyl-1,2,4-thiadiazole has diverse applications in scientific research:
Comparison with Similar Compounds
5-Bromo-3-methyl-1,2,4-thiadiazole can be compared with other thiadiazole derivatives:
5-Methyl-1,2,4-thiadiazole: Lacks the bromine atom, resulting in different reactivity and applications.
5-Chloro-3-methyl-1,2,4-thiadiazole: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.
5-Amino-3-methyl-1,2,4-thiadiazole:
Properties
IUPAC Name |
5-bromo-3-methyl-1,2,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2S/c1-2-5-3(4)7-6-2/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFYFSQFLKUMEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90512945 | |
Record name | 5-Bromo-3-methyl-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90512945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54681-68-4 | |
Record name | 5-Bromo-3-methyl-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90512945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-3-methyl-1,2,4-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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